PD 184161

Descripción general

Descripción

PD184161 es un compuesto novedoso conocido por su papel como inhibidor de la cinasa de proteína quinasa activada por mitógeno (MEK). Este compuesto ha atraído una atención significativa debido a sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de varios tipos de cáncer y afecciones neurológicas. PD184161 funciona inhibiendo la vía de señalización MEK-ERK, que es crucial para la proliferación, diferenciación y supervivencia celular .

Métodos De Preparación

PD184161 se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética generalmente implica los siguientes pasos:

Formación de la estructura central: La estructura central de PD184161 se sintetiza utilizando una combinación de reactivos orgánicos en condiciones controladas.

Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura central para mejorar su actividad biológica y estabilidad.

Purificación y caracterización: El producto final se purifica utilizando técnicas como la cromatografía y se caracteriza mediante métodos espectroscópicos para confirmar su estructura y pureza

Los métodos de producción industrial para PD184161 implican escalar el proceso de síntesis de laboratorio, al tiempo que se garantiza la coherencia y la calidad. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de alta pureza y la implementación de medidas estrictas de control de calidad.

Análisis De Reacciones Químicas

PD184161 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: PD184161 puede sufrir reacciones de oxidación en presencia de agentes oxidantes, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir PD184161 en formas reducidas, que pueden tener diferentes actividades biológicas.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos en PD184161 por otros grupos, lo que puede alterar sus propiedades

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

PD184161 is a MEK1/2 inhibitor that has demonstrated antitumor effects in hepatocellular carcinoma (HCC) both in vitro and in vivo . It functions by suppressing MEK activity, which is part of the Raf/MEK/ERK pathway involved in regulating cell differentiation, growth, and proliferation . Modulation of this pathway is a useful approach for treating proliferative disorders such as cancer .

Scientific Research Applications

In vitro studies showed that PD184161 inhibits MEK activity in a time- and concentration-dependent manner more effectively than PD098059 or U0126 . It also inhibits cell proliferation and induces apoptosis at concentrations greater than or equal to 1.0 µM in a time- and concentration-dependent manner .

In vivo studies using animal models showed that tumor xenograft phosphorylated-ERK (P-ERK) levels were significantly reduced 3 to 12 hours after an oral dose of PD184161 . However, P-ERK levels were refractory to this signaling effect following long-term treatment . PD184161 significantly suppressed tumor engraftment and initial growth, but established tumors were not significantly affected .

Effects of PD184161 on HCC Cellular Proliferation

PD184161 has been shown to reduce HCC growth in a time- and concentration-dependent manner . Four human HCC cell lines (Hep3B, HepG2, PLC, and SKHep) treated with varying concentrations of PD184161 (1.0–20 µM) for 24, 48, or 72 hours exhibited reduced proliferation . HepG2 cells were the most sensitive to the antiproliferative treatment, with effects observed at all concentrations of PD184161 and at all time points . Hep3B, PLC, and SKHep cells exhibited significant growth reduction at higher concentrations .

Apoptosis Induction

PD184161 induces apoptosis in HCC cell lines . All cell lines showed increases in apoptosis as a result of PD184161 treatment . HepG2 cells were the most sensitive to PD184161, with a >1000% increase in relative apoptosis at low-dose PD184161 (1 µM) . Hep3B cells were more sensitive to higher-dose PD184161 (10–20 µM) than HepG2 cells, increasing their apoptosis to >2400% . SKHep and PLC cells may have less apoptosis at low concentrations of PD184161 and less increases (100–500%) at higher doses (5–20 µM) .

In vivo Human Tumor Xenograft Model

In an in vivo human tumor xenograft model, treatment with PD184161 resulted in a significant delay in tumor formation (9 days) relative to the controls . Early tumor growth was also significantly decreased in treated animals, and the time required for tumors to reach 50 mg in size was 38 vs 29 days in the control group .

Data Table

Clinical Trials

Mecanismo De Acción

PD184161 ejerce sus efectos inhibiendo la actividad de la cinasa de proteína quinasa activada por mitógeno (MEK), que es un componente clave de la vía de señalización MEK-ERK. Esta vía participa en la transmisión de señales desde los receptores de la superficie celular hasta el núcleo, lo que lleva a cambios en la expresión génica y las respuestas celulares. Al inhibir MEK, PD184161 interrumpe esta cascada de señalización, lo que resulta en una reducción de la proliferación celular, la inducción de apoptosis y la inhibición del crecimiento tumoral .

Comparación Con Compuestos Similares

PD184161 es único entre los inhibidores de MEK debido a su alta potencia y selectividad. Está estructuralmente relacionado con otros inhibidores de MEK como CI-1040, PD098059 y U0126, pero exhibe una mayor eficacia en la inhibición de la actividad de MEK y la reducción del crecimiento tumoral . Compuestos similares incluyen:

CI-1040: Otro inhibidor de MEK con mecanismos de acción similares pero menor potencia en comparación con PD184161.

PD098059: Un inhibidor de MEK que es menos efectivo que PD184161 en la inhibición de la actividad de MEK.

U0126: Un inhibidor de MEK ampliamente utilizado con una gama más amplia de actividades biológicas pero menor selectividad en comparación con PD184161

PD184161 destaca por su capacidad de inhibir la actividad de MEK de forma dependiente del tiempo y la concentración, lo que lo convierte en una herramienta valiosa tanto para la investigación como para las posibles aplicaciones terapéuticas.

Actividad Biológica

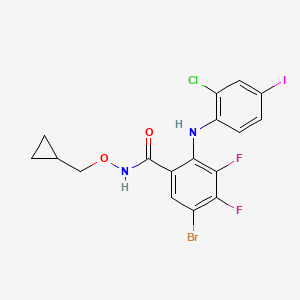

PD 184161, chemically known as 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting MEK1 and MEK2. This compound has been extensively studied for its biological activity, particularly in the context of cancer therapy and cellular signaling.

This compound inhibits the MEK-ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. By blocking MEK activity, this compound leads to:

- Inhibition of ERK phosphorylation : This results in reduced activation of downstream signaling pathways that promote cell growth and survival.

- Induction of apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.

Efficacy in Cancer Models

Research indicates that this compound exhibits significant antitumor effects across multiple cancer types. Below are key findings from various studies:

In Vitro Studies

- Cell Proliferation : this compound demonstrated a concentration-dependent inhibition of cell proliferation in human hepatocellular carcinoma (HCC) cell lines. For instance, HepG2 cells showed over a 1000% increase in apoptosis at low doses (1 µM) after 48 hours of treatment .

- Apoptosis Induction : All tested cell lines (Hep3B, HepG2, PLC, SKHep) exhibited increased apoptosis following treatment with this compound. The sensitivity varied among cell lines, with HepG2 being the most responsive .

| Cell Line | IC50 (µM) | Apoptosis Increase (%) |

|---|---|---|

| HepG2 | <1 | >1000 |

| Hep3B | 10-20 | >2400 |

| PLC | >20 | <500 |

| SKHep | >20 | <500 |

In Vivo Studies

In animal models using human tumor xenografts, this compound effectively reduced phosphorylated ERK levels within hours of administration. However, long-term dosing led to resistance in established tumors. The compound significantly suppressed tumor engraftment and initial growth but had limited effects on established tumors .

Case Studies and Clinical Findings

While this compound has shown promise in preclinical studies, its clinical applications are still under investigation. A phase 1–2 clinical study indicated partial responses in patients with advanced melanoma treated with other MEK inhibitors, suggesting potential efficacy for this compound in similar contexts .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

- Target : MEK1/2 within the MAPK pathway.

- Primary Effects :

- Inhibition of cell proliferation.

- Induction of apoptosis.

- Concentration Range for Efficacy : Effective at concentrations as low as 1 µM for inducing apoptosis.

- Resistance Issues : Long-term use may lead to resistance in established tumors.

Propiedades

IUPAC Name |

5-bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNZMSLGVUSPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClF2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433041 | |

| Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-67-9 | |

| Record name | 5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212631-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-184161 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.